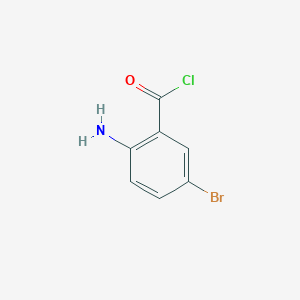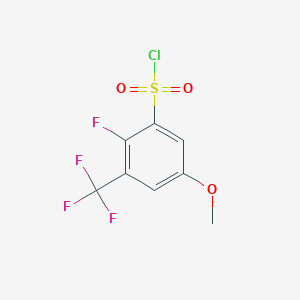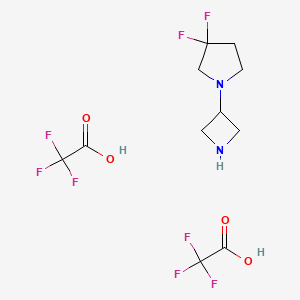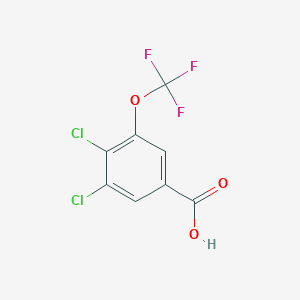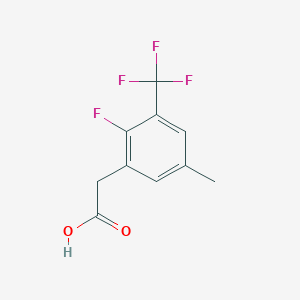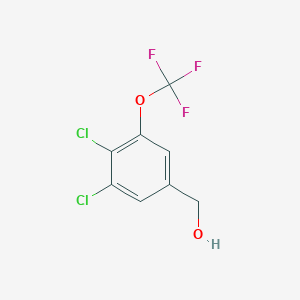![molecular formula C13H19BO4 B1407758 2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol CAS No. 1467060-45-2](/img/structure/B1407758.png)
2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol
Descripción general
Descripción
2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol, commonly known as 2-DMBPE, is an organic compound that has been studied for its potential applications in a variety of scientific fields. 2-DMBPE is an oxygenated boron-containing compound that has been used as a catalyst in organic synthesis, as a non-toxic and environmentally friendly flame retardant, and as a reagent in the synthesis of other compounds. 2-DMBPE is a relatively new compound and is still being studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Electron Impact-Induced Rearrangement
- Mass spectral studies on related compounds, such as 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan, have shown that electron impact induces a rearrangement to form hydrocarbon ions. This process has been rationalized based on the relative energies of the bonds involved in such compounds (Brindley & Davis, 1971).
Conformational Studies
- Spectroscopic studies have investigated the conformation of similar 1,3,2-dioxaphosphorinanes with different bonds, focusing on the equilibrium between various forms and the orientation of specific groups in these compounds (Shakirov, Shagidullin, & Arshinova, 1990).
Reactions and Synthesis of Heterocycles
- Research into the synthesis and reactions of heterocycles derived from o-hydroxybenzyl alcohol has provided insights into the electrophilicity of boron in these compounds and their various reaction behaviors (Srivastava & Bhardwaj, 1978).
Cross-Coupling Reactions
- The compound has been involved in studies of Suzuki cross-coupling reactions, particularly with sterically hindered aryl boronates, indicating its potential in organic synthesis and chemical modifications (Chaumeil, Signorella, & Drian, 2000).
Application in Photodynamic Therapy
- Novel phthalonitrile derivatives bearing similar substituents have been synthesized for use in photodynamic therapy for cancer treatment, showcasing the medical research applications of such compounds (Çakır et al., 2013).
Copolymerization and Chemical Properties
- The compound's derivatives have been used in copolymerization studies, indicating its utility in the development of new materials with specific chemical properties (Kobayashi, Yokoyama, & Saegusa, 1980).
Propiedades
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-13(2)9-17-14(18-10-13)11-3-5-12(6-4-11)16-8-7-15/h3-6,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRRUXMVGWLRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



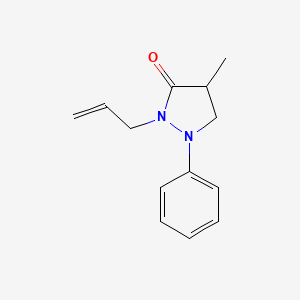
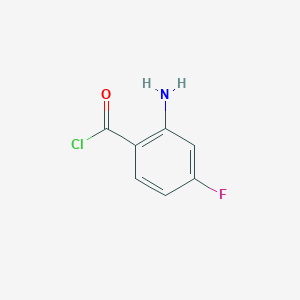
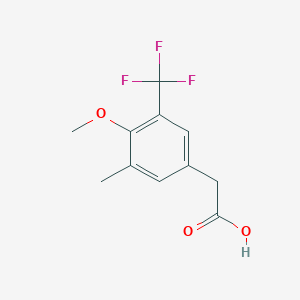
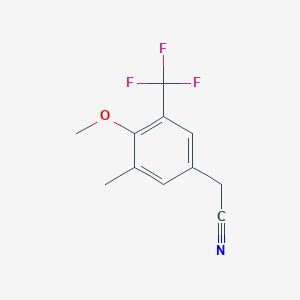
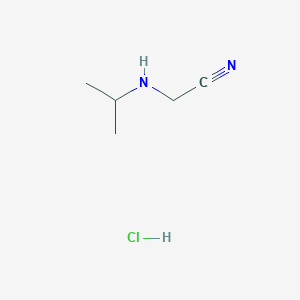
![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)
